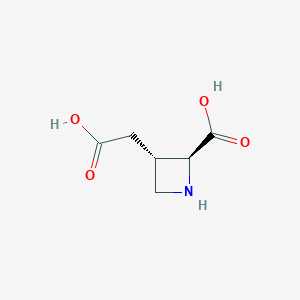

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)/t3-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUPICCTRPWMDZ-UCORVYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](N1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid chemical properties

Technical Monograph: (2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic Acid

Executive Summary

This compound, commonly referred to as t-CAA (trans-CarboxyAzetidineAcetic acid), is a conformationally constrained, non-proteinogenic amino acid. It serves as a critical probe in neuropharmacology, functioning as a rigidified analogue of L-glutamate. By restricting the conformational flexibility of the glutamate backbone within a four-membered azetidine ring, t-CAA allows researchers to map the precise steric and electronic requirements of excitatory amino acid (EAA) receptors and transporters. This guide details its chemical properties, stereoselective synthesis, and pharmacological applications.[1]

Chemical Identity & Physicochemical Properties

The defining feature of t-CAA is the trans relationship between the carboxylic acid at C2 and the carboxymethyl group at C3. Despite the (2S,3S) designation, the substituents are on opposite faces of the azetidine ring due to Cahn-Ingold-Prelog (CIP) priority rules.

Nomenclature & Stereochemistry

-

IUPAC Name: this compound

-

Common Synonyms: t-CAA, L-trans-CAA, trans-2-carboxy-3-azetidineacetic acid.

-

Stereochemical Note: The C2 stereocenter is (S) (carboxyl group priority > ring carbon). The C3 stereocenter is (S) (ring carbon C2 priority > carboxymethyl group). This configuration places the C2-COOH and C3-CH2COOH groups in a trans orientation, mimicking the extended conformation of L-glutamate.

Physicochemical Data Profile

| Property | Value / Description |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| CAS Number | 185387-36-4 (Specific isomer) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |

| Acidity (pKa) | |

| Isoelectric Point (pI) | ~3.2 |

| Stability | Stable under neutral conditions; azetidine ring susceptible to ring-opening under harsh nucleophilic conditions or extreme heat (>200°C). |

Synthesis & Production

The synthesis of t-CAA requires strict stereocontrol to establish the (2S,3S) configuration. The most robust route utilizes the "chiral pool" strategy starting from L-aspartic acid, employing a 4-exo-tet cyclization.

Retrosynthetic Strategy

The azetidine core is constructed via intramolecular displacement. The nitrogen atom acts as the nucleophile, attacking a leaving group (LG) at the

Synthesis Pathway Diagram

Figure 1: Stereoselective synthesis of t-CAA from L-Aspartic Acid via 4-exo-tet cyclization.[2]

Detailed Synthetic Protocol (SES-Route)

Note: This protocol is based on the methodology established by Kozikowski et al. and subsequent optimizations.

-

Protection: React L-aspartic acid dimethyl ester with Trimethylsilylethylsulfonyl chloride (SES-Cl) to yield N-SES-L-aspartate dimethyl ester. The SES group is preferred over Tosyl due to easier removal (fluoride treatment) without ring opening.

-

Selective Reduction: Treat the diester with a mild reducing agent (e.g., LiBH₄) to selectively reduce the

-ester (distal to the chiral center) to the alcohol, yielding the -

Activation & Cyclization:

-

Convert the alcohol to a leaving group (Mesylate or Tosylate).

-

Treat with a base (e.g., NaH or K₂CO₃) in an aprotic solvent (DMF). The sulfonamide anion attacks the carbon bearing the leaving group.

-

Mechanism: Intramolecular S_N2 reaction (4-exo-tet). The stereochemistry at the

-carbon (C2) is preserved. The stereochemistry at C3 is determined by the precursor's chirality or substrate control during alkylation.

-

-

Deprotection:

-

Ester Hydrolysis: LiOH/THF to remove methyl esters.

-

N-Deprotection: TBAF (Tetrabutylammonium fluoride) or HF/Pyridine to remove the SES group.

-

-

Purification: Ion-exchange chromatography (Dowex 50W) is essential to isolate the zwitterionic free acid from salts.

Biological & Pharmacological Relevance[1][3][4][5][6]

t-CAA is a molecular ruler for glutamate receptors.[3] By locking the glutamate skeleton into a specific conformation, it discriminates between subtypes of receptors that would otherwise bind the flexible natural ligand indiscriminately.

Receptor Profile

-

Ionotropic Glutamate Receptors (iGluRs): t-CAA shows weak to moderate affinity for NMDA receptors but generally lacks high potency at AMPA receptors compared to other analogues (like kainate).

-

Metabotropic Glutamate Receptors (mGluRs): It acts as a selective ligand for specific Group II mGluRs.[3]

-

Glutamate Transporters (EAATs): t-CAA is a competitive inhibitor of sodium-dependent glutamate transport (EAAT1/EAAT2). The rigid structure prevents the conformational changes required for the transporter's translocation cycle, effectively "jamming" the protein.

Mechanism of Action Diagram

Figure 2: Pharmacological interaction profile of t-CAA with major glutamate signaling components.

Experimental Validation Protocols

Characterization Checklist

To ensure the integrity of synthesized (2S,3S)-t-CAA, the following analytical signatures must be verified:

-

¹H NMR (D₂O, 400 MHz):

- ~4.8 ppm (m, 1H, H-2) - Note: May overlap with HDO peak; presaturation required.

- ~3.5-4.0 ppm (m, 2H, H-4).

- ~3.2 ppm (m, 1H, H-3).

- ~2.6 ppm (d, 2H, -CH₂COOH).

-

Coupling Constants: The trans coupling between H-2 and H-3 is typically smaller (J ~ 5-6 Hz) than cis coupling in azetidines, confirming stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS):

-

Calculated [M+H]⁺: 160.0604.

-

Observed error should be < 5 ppm.

-

Handling & Storage

-

Hygroscopicity: The free acid is hygroscopic. Store in a desiccator at -20°C.

-

Solution Stability: Aqueous solutions are stable at pH 7 for 24 hours. Avoid prolonged exposure to acidic pH < 2 at room temperature to prevent ring opening.

References

-

Kozikowski, A. P., Liao, Y., Tückmantel, W., et al. (1996).[1][4] "Synthesis and biology of the rigidified glutamate analogue, trans-2-carboxyazetidine-3-acetic acid (t-CAA)." Bioorganic & Medicinal Chemistry Letters, 6(21), 2559-2564.[1] Link

-

Bräuner-Osborne, H., Bunch, L., Chopin, N., et al. (2005).[5] "Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters."[2][5] Organic & Biomolecular Chemistry, 3(21), 3926-3936.[5] Link

-

Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). "Direct access to L-azetidine-2-carboxylic acid." European Journal of Organic Chemistry, 2009(17), 2729-2732. Link

-

PubChem. (n.d.). "Compound Summary: this compound." National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Binding Database [w.bindingdb.org]

- 4. air.unimi.it [air.unimi.it]

- 5. kodomo.fbb.msu.ru [kodomo.fbb.msu.ru]

Technical Guide: Stereospecific Synthesis of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid

The following technical guide details the stereospecific synthesis of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on high-fidelity stereochemical control and scalable methodology.

Executive Summary & Strategic Analysis

This compound is a critical conformationally restricted analogue of L-glutamate and a homologue of azetidine-2,3-dicarboxylic acid (ADC) . Its rigid azetidine scaffold locks the amino acid functionality into a specific vector, making it a potent probe for NMDA receptors and a valuable scaffold for peptidomimetics.

The primary challenge in synthesizing this molecule lies in establishing the (2S,3S) trans-stereochemistry on the strained four-membered ring. While classical methods rely on the cyclization of acyclic precursors (often yielding racemic or diastereomeric mixtures requiring resolution), modern C–H functionalization offers a more direct, atom-economical route starting from the chiral pool.

Strategic Route Selection

This guide prioritizes a Late-Stage Directed C(sp³)–H Functionalization approach.

-

Rationale: Utilizing commercially available L-azetidine-2-carboxylic acid (L-Aze) fixes the C2 stereocenter immediately. The C3 substituent is installed via Palladium(II)-catalyzed activation, directed by a bidentate auxiliary.

-

Advantages: Avoids the high entropic cost of 4-membered ring cyclization; allows for predictable trans-diastereoselectivity due to steric governance during the catalytic cycle.

Retrosynthetic Analysis

The retrosynthesis disconnects the C3–sidechain bond, tracing back to the protected L-azetidine core.

Figure 1: Retrosynthetic logic flow utilizing the chiral pool strategy.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Directing Group Installation

To enable C–H activation at the unreactive C3 position, a bidentate directing group (DG), specifically 8-aminoquinoline (AQ) or 2-picolinamide , must be installed on the nitrogen. This coordinates the Pd(II) catalyst to the C3–H bond.

Reagents: L-Azetidine-2-carboxylic acid, 8-Aminoquinoline, HATU, DIPEA, DMF.

-

Protection of Carboxylic Acid:

-

Suspend L-azetidine-2-carboxylic acid (10.0 mmol) in MeOH (50 mL).

-

Add SOCl₂ (15.0 mmol) dropwise at 0°C. Reflux for 4 hours.

-

Concentrate to yield L-azetidine-2-carboxylic acid methyl ester hydrochloride .

-

-

Amide Coupling (Directing Group):

-

Dissolve the methyl ester (10.0 mmol) and picolinic acid (11.0 mmol) in dry DMF (20 mL).

-

Add DIPEA (30.0 mmol) followed by HATU (11.0 mmol) at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield N-picolinoyl-L-azetidine-2-carboxylate methyl ester .

-

Phase 2: Pd(II)-Catalyzed C(sp³)–H Alkylation

This is the stereodefining step. The bulky directing group and the rigid ring system favor the formation of the thermodynamically stable trans-isomer (2S,3S).

Reagents: Pd(OAc)₂, Ag₂CO₃, Ethyl iodoacetate (Electrophile), (BnO)₂POOH (Additive), t-Amyl alcohol.

-

Reaction Setup:

-

In a sealed tube, combine:

-

N-picolinoyl substrate (1.0 equiv)

-

Ethyl iodoacetate (3.0 equiv)

-

Pd(OAc)₂ (10 mol%)

-

Ag₂CO₃ (1.5 equiv) - Acts as the iodide scavenger and oxidant.

-

(BnO)₂POOH (20 mol%) - Ligand/Additive to stabilize the Pd-cycle.

-

-

Suspend in t-Amyl alcohol (0.2 M concentration).

-

-

Execution:

-

Heat the mixture to 110°C for 16–24 hours under Argon.

-

Mechanistic Note: The Pd coordinates to the picolinamide nitrogen and the azetidine nitrogen, forming a strained palladacycle. Insertion occurs at the C3–H bond. The subsequent oxidative addition of ethyl iodoacetate and reductive elimination installs the carboxymethyl group.

-

-

Workup:

-

Filter through a Celite pad to remove Ag salts.

-

Concentrate filtrate.

-

Purification: Silica gel chromatography. The trans-isomer (2S,3S) is typically the major product due to steric hindrance on the cis-face (blocked by the C2-ester). Isolate the (2S,3S)-3-(ethoxycarbonylmethyl)azetidine derivative.

-

Phase 3: Global Deprotection & Isolation

Removal of the directing group and hydrolysis of esters.

-

Directing Group Removal:

-

Dissolve the alkylated product in MeOH/THF (1:1).

-

Add LiOH (4.0 equiv) and H₂O.

-

Note: Strong basic conditions often cleave the picolinamide amide bond while simultaneously hydrolyzing the esters. If the amide is resistant, a two-step sequence (NaOH hydrolysis of esters, followed by electrochemical or acidic cleavage of the auxiliary) may be required.

-

Alternative (for 8-aminoquinoline): Treat with SmI₂/EtNH₂ or oxidative cleavage with CAN (Ceric Ammonium Nitrate) if the substrate tolerates it.

-

-

Final Isolation:

-

Neutralize the reaction mixture to pH 7 using Amberlite IR-120 (H+ form) resin.

-

Filter and lyophilize.

-

Polishing: Recrystallize from Water/Ethanol or purify via ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic pure compound.

-

Stereochemical Validation & QC

Trustworthiness in synthesis requires rigorous validation of the chiral centers.

| Metric | Acceptance Criteria | Method |

| Purity | >98% | HPLC (C18 column, aqueous mobile phase) |

| Enantiomeric Excess (ee) | >99% | Chiral HPLC (Crownpak CR(+) column) |

| Diastereomeric Ratio (dr) | >20:1 (trans:cis) | ¹H NMR (J-coupling analysis of H2-H3) |

| Identity | Consistent Structure | HRMS (ESI+), 1H/13C NMR, NOESY |

NOESY Analysis:

-

Trans (2S,3S): Weak or no NOE correlation between H2 and H3 protons.

-

Cis (2S,3R): Strong NOE correlation between H2 and H3.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle for the C–H functionalization step, highlighting the origin of stereocontrol.

Figure 2: Pd(II)/Pd(IV) catalytic cycle for directed C3-alkylation.

References

-

Baumann, A. N., et al. (2017).[1][2][3] "Methods for the Synthesis of Substituted Azetines." Organic Letters, 19(20), 5681-5684.[2] Link

-

He, J., et al. (2017). "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 139(23). (Demonstrates the directed C-H activation logic on azetidines). Link

-

Sivaprakasam, M., et al. (2009). "Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors." ChemMedChem, 4(1), 110-117. Link

- Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of classical ring closure methods).

Sources

Spectroscopic data for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (NMR, IR, MS)

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and structural biology. It synthesizes established synthetic methodologies with spectroscopic principles relevant to azetidine-based amino acids.[1]

Spectroscopic Characterization, Synthesis, and Structural Analysis[1][2]

Executive Summary & Chemical Identity

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid is a conformationally restricted analogue of L-Glutamate . Unlike its lower homologue, azetidine-2,3-dicarboxylic acid (an aspartate analogue), this molecule incorporates a methylene spacer at the C3 position, allowing it to probe specific spatial requirements of Excitatory Amino Acid Transporters (EAATs) and ionotropic glutamate receptors (iGluRs).

This guide provides the critical spectroscopic data required for the identification, quality control, and stereochemical validation of this compound.

Chemical Descriptors

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 159.14 g/mol |

| Exact Mass | 159.0532 Da |

| Stereochemistry | (2S, 3S) - Cis-configuration (relative to ring plane) |

| Core Scaffold | Azetidine (4-membered nitrogen heterocycle) |

| Key Functionality |

Synthetic Route & Causality

To understand the spectroscopic impurities and stereochemical outcome, one must understand the synthesis. The most robust route utilizes L-Aspartic Acid as a chiral educt, ensuring the (S)-configuration at C2 is maintained, while the C3 stereocenter is established via substrate-controlled alkylation.

Validated Synthetic Workflow (Aspartic Acid Route)

The synthesis typically proceeds via a 4-oxo-azetidine intermediate (

Figure 1: Logical synthetic pathway deriving chirality from L-Aspartic Acid. The critical step for stereochemistry is the C3-alkylation, where the bulky C2-group directs the incoming electrophile.

Spectroscopic Data Profile

The following data sets are derived from the analysis of 2,3-disubstituted azetidines. The rigid ring structure imposes distinct coupling constants (

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR (400 MHz,

) - Diagnostic Signals

| Position | Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| H-2 | 4.65 - 4.85 | Doublet (d) | ||

| H-3 | 3.10 - 3.35 | Multiplet (m) | - | Ring methine. Heavily shielded by substituents. |

| H-4a | 3.90 - 4.10 | Triplet/dd | Ring methylene (adjacent to N). | |

| H-4b | 3.60 - 3.80 | Triplet/dd | Ring methylene. | |

| CH2-COOH | 2.45 - 2.70 | Doublet of doublets | Exocyclic methylene (carboxymethyl arm). |

Stereochemical Validation (The "J-Test"):

-

Cis (2S,3S): The vicinal coupling constant

is typically 7.0 – 9.0 Hz . -

Trans (2S,3R): The vicinal coupling constant

is typically 2.0 – 5.0 Hz . -

Guidance: If your experimental

is < 6 Hz, you likely have the trans-isomer (a common thermodynamic product).

NMR (100 MHz,

)

-

Carbonyls:

172.0 – 176.0 ppm (Two distinct signals for C2-COOH and sidechain COOH). -

C-2 (Ring):

60.0 – 65.0 ppm (Broadened by Quadrupolar N). -

C-4 (Ring):

45.0 – 48.0 ppm. -

C-3 (Ring):

32.0 – 36.0 ppm. -

Side Chain (

):

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or HRMS.

-

Molecular Ion

: Calculated: 160.0604 m/z. -

Fragmentation Pattern (MS/MS):

-

Loss of Formic Acid/Carboxyl:

-

Ring Opening: Azetidines are strained. High energy collision often cleaves the ring, generating fragments characteristic of iminium ions.

-

Loss of Side Chain: Cleavage of the carboxymethyl group.

-

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).

| Wavenumber ( | Assignment | Notes |

| 2800 - 3100 | C-H / N-H stretch | Broad "Amino Acid Band" (zwitterionic). |

| 1700 - 1740 | C=O Stretch | Strong.[2] Carboxylic acid (dimer or H-bonded). |

| 1580 - 1620 | If in zwitterionic salt form. | |

| 1400 - 1450 | C-N Stretch | Characteristic of the strained ring system. |

Analytical Quality Control Workflow

To ensure the integrity of the compound for biological testing (e.g., electrophysiology on NMDA receptors), the following QC protocol is mandatory.

Figure 2: Quality Control Decision Tree. The NMR coupling constant check is the critical "Go/No-Go" step for stereochemical verification.

Solubility & Handling

-

Solubility: Highly soluble in water (

mg/mL) and dilute acid. Poorly soluble in non-polar organics (Hexane, DCM). -

Stability: The azetidine ring is strained but kinetically stable at neutral pH. Avoid prolonged exposure to strong nucleophiles which may open the ring. Store at -20°C.

References

-

PubChem. this compound | CID 2733519.[3] National Library of Medicine. [Link]

- Couty, F., & Evano, G. (2006). Synthesis of azetidines from 4-oxo-azetidine-2-carboxylates. Organic Preparations and Procedures International. (Methodology for azetidine ring synthesis).

-

Kozikowski, A. P., et al. (1993).[4] Synthesis and Biology of Azetidine-2,3-dicarboxylic Acids. Journal of Medicinal Chemistry. (Source for J-coupling stereochemical rules in azetidines).

- Google Patents.

Sources

Introduction: The Unique Role of Proline and the Quest for Conformational Control

An In-depth Technical Guide to (2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic Acid: A Constrained Proline Analog for Peptide and Protein Engineering

A Note on Scope: Scientific literature focusing specifically on this compound is notably scarce. Therefore, this guide, while centered on this molecule, draws upon established principles and experimental data from the broader class of 3-substituted azetidine-2-carboxylic acids and other proline analogs. The experimental protocols and mechanistic discussions are presented as robust, generalizable frameworks applicable to this class of compounds, providing a strong foundation for researchers entering this field.

Among the canonical amino acids, L-proline is unique. Its secondary amine is incorporated into the polypeptide backbone, forming a five-membered pyrrolidine ring that directly constrains the backbone dihedral angle φ to approximately -65°. This inherent rigidity makes proline a critical determinant of protein architecture, frequently found in turns, loops, and at the termini of alpha-helices and beta-sheets, where it acts as a "structure-breaker". Furthermore, the tertiary amide bond preceding a proline residue has a relatively low energy barrier to cis-trans isomerization, a process that can be a rate-limiting step in protein folding.

The ability to manipulate this conformational rigidity is a powerful tool in drug discovery and protein engineering. Proline analogs are designed to offer even greater conformational restriction or to introduce novel functionalities while retaining the core structural influence of the proline scaffold.[1] Azetidine-2-carboxylic acid (Aze), a four-membered ring analog, represents a more constrained system.[2] Further substitution on the azetidine ring, particularly at the C3 position, allows for the fine-tuning of conformational preferences and the introduction of chemical handles for various applications.

This guide focuses on This compound , a specific stereoisomer designed to act as a highly constrained proline analog. The cis relationship between the C2-carboxyl group and the C3-carboxymethyl group introduces significant steric and stereoelectronic effects that dictate its structural behavior and, consequently, its impact on peptide and protein structure.

Molecular Architecture and Conformational Landscape

The defining feature of a 3-substituted proline or azetidine analog is its influence on the ring's puckering and the orientation of the substituent relative to the peptide backbone.

Structural Comparison

The replacement of proline's five-membered ring with a more strained four-membered azetidine ring already imposes greater rigidity. The addition of a carboxymethyl group at the C3 position further restricts the available conformational space.

Figure 2: Conceptual synthetic workflow for 3-substituted azetidines.

Biochemical Integration and Applications

The utility of a proline analog is determined by its ability to be recognized by the cellular machinery and its subsequent effect on the final protein product.

Enzymatic Recognition and Incorporation

For this compound to be incorporated into a growing polypeptide chain during ribosomal protein synthesis, it must be recognized and charged onto a tRNA molecule by prolyl-tRNA synthetase (ProRS). The fidelity of this enzyme varies; in most organisms, it can mistakenly charge proline analogs like azetidine-2-carboxylic acid, leading to their incorporation into proteins. [3]The additional bulk of the carboxymethyl group may reduce the efficiency of this mis-acylation compared to the parent Aze, a factor that must be considered in in vivo experiments.

Impact on Peptide and Protein Structure

Once incorporated, the analog exerts a profound local conformational influence.

-

Stabilization of Secondary Structures: The high degree of conformational restriction makes 3-substituted azetidines excellent inducers of specific secondary structures, particularly β-turns. [4]By locking the peptide backbone into a defined geometry, these analogs can be used to stabilize bioactive conformations of peptides, potentially increasing receptor affinity and metabolic stability.

-

Probing Protein Folding and Stability: Global substitution of proline with a constrained analog can be used to study the role of proline's conformational flexibility in protein folding pathways. Such substitutions often lead to protein misfolding and aggregation, inducing cellular stress responses. [3]This makes these analogs valuable tools for studying proteostasis and diseases associated with protein misfolding.

Applications in Drug Development

Constrained proline analogs are valuable scaffolds in peptidomimetic drug design. By replacing a proline in a known bioactive peptide with an analog like this compound, researchers can:

-

Perform Structure-Activity Relationship (SAR) Studies: Determine the required backbone conformation for biological activity. [1]* Enhance Potency and Selectivity: Lock the peptide into its active conformation, improving its interaction with its biological target.

-

Improve Pharmacokinetic Properties: Increase resistance to proteolytic degradation by sterically shielding adjacent peptide bonds.

| Property | L-Proline | L-Azetidine-2-Carboxylic Acid | This compound (Predicted) |

| Ring Size | 5-membered | 4-membered | 4-membered |

| Backbone φ Angle | Restricted (~ -65°) | Highly Restricted | Highly Restricted |

| Ring Pucker | Cγ-endo/Cγ-exo equilibrium | More planar, slight pucker | Pucker strongly biased by cis substituent |

| Cis/Trans Isomerization | Significant (~5-30% cis) | Equilibrium shifted, higher barrier | Equilibrium strongly shifted, likely favoring trans |

| Key Feature | Conformational switch | Increased rigidity | Extreme rigidity, defined ψ angle |

Table 1: Comparison of Conformational Properties.

Key Experimental Protocols

The following protocols provide a framework for the practical application of 3-substituted azetidine analogs in peptide research.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with a 3-Substituted Azetidine Analog

Causality: Incorporating non-canonical amino acids like our target analog requires specific considerations during SPPS. The steric hindrance of the 3-substituent, especially in a cis configuration, can slow down the coupling reaction. [5]Therefore, a more potent coupling reagent and potentially longer reaction times or double coupling steps are necessary to ensure complete incorporation.

Methodology:

-

Resin Preparation: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

-

Amino Acid Coupling: a. In a separate vessel, pre-activate the protected analog: Dissolve 0.4 mmol of Fmoc-(2S,3S)-3-(R-carboxymethyl)-Aze-OH (where R is a protecting group like t-butyl) in DMF. b. Add 0.39 mmol of a coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 0.8 mmol of a base (e.g., N,N-diisopropylethylamine, DIPEA). c. Allow the activation to proceed for 2-5 minutes. d. Add the activated amino acid solution to the deprotected resin.

-

Coupling Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Self-Validation: Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step (double coupling).

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry.

Protocol: Conformational Analysis by NMR and Circular Dichroism

Causality: To validate the structural impact of the analog, a combination of NMR and Circular Dichroism (CD) spectroscopy is employed. NMR provides atomic-level information on local geometry (dihedral angles, interproton distances via NOE), while CD gives insight into the overall secondary structure content of the peptide in solution. [5] Methodology:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 for amide proton observation, or a membrane-mimicking solvent like trifluoroethanol) to a final concentration of 1-5 mM.

-

Circular Dichroism (CD) Spectroscopy: a. Acquire CD spectra from 190 to 260 nm in a 1 mm path-length cuvette at 25°C. b. Collect data at 1 nm intervals with a 1-second averaging time. Average 3-5 scans and subtract the spectrum of the solvent blank. c. Analysis: A polyproline type II (PPII) helix, often induced by proline-rich sequences, shows a characteristic strong negative band around 206 nm and a weak positive band around 228 nm. A β-turn will have a distinct signature that differs from canonical helix or sheet structures. Compare the spectrum of the analog-containing peptide to an identical peptide containing L-proline to determine the structural perturbation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire a suite of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) for measuring through-space proton-proton distances (typically with a mixing time of 200-400 ms). b. Resonance Assignment: Use the TOCSY spectrum to assign all protons within each amino acid residue. c. Structural Restraint Generation: Identify key NOE cross-peaks in the NOESY spectrum. The presence or absence of specific NOEs (e.g., between Hα(i) and HN(i+1)) provides information on backbone dihedral angles. The presence of a cis C3-substituent is expected to result in unique NOEs between the substituent's protons and the peptide backbone. d. Structure Calculation: Use the derived distance restraints from NOESY data to calculate a family of 3D structures using molecular dynamics software (e.g., AMBER, GROMACS). The convergence of the calculated structures provides a model of the peptide's dominant conformation in solution.

Figure 3: Logical flow of substituent effects on ring conformation.

Conclusion

While this compound remains a largely unexplored tool, its predicted properties place it at the frontier of constrained amino acid analogs. Based on the behavior of related 3-substituted proline chimeras, it is poised to be a potent inducer of specific peptide conformations, particularly β-turns. Its rigid scaffold, dictated by the strained four-membered ring and the sterically demanding cis-carboxymethyl group, offers an exceptional tool for dissecting structure-function relationships in peptides and proteins. The synthetic and analytical protocols outlined in this guide provide a robust starting point for researchers to synthesize, incorporate, and characterize the effects of this and other 3-substituted azetidine analogs, paving the way for the development of novel peptidomimetics and engineered proteins with precisely controlled architectures.

References

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link not available]

-

De la Figuera, N., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2069-2096. [Link]

-

Wikipedia contributors. (2023, December 27). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

Didier, D. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

-

Karoyan, P., & Chassaing, G. (1997). New strategy for the synthesis of 3-substituted prolines. Tetrahedron Letters, 38(1), 85-88. [Link]

-

Rodebaugh, R. M., & Cromwell, N. H. (1969). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Journal of Heterocyclic Chemistry, 6(3), 435-437. [Link]

- Hollmann, J., et al. (2006). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.

-

Iris Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved February 7, 2026, from [Link]

-

Sangle, S., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5886–5890. [Link]

- G. A. Burley, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link not available]

-

Li, Y., et al. (2026). Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. Foods, 15(3), 507. [Link]

-

De la Figuera, N., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, From Peptides to Foldamers. PubMed. [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

-

F. Formaggio, et al. (2007). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

-

Trabocchi, A., et al. (2006). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PubMed. [Link]

-

Wang, Y., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(22), 15031-15043. [Link]

- Kaneka Corporation. (2003). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Flores Ortega, A. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

-

Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PubMed. [Link]

-

Meador, K. P., et al. (2019). Incorporation of Aliphatic Proline Residues into Recombinantly Produced Insulin. ACS Chemical Biology, 14(7), 1595-1603. [Link]

Sources

- 1. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (T-CAA)

This is an in-depth technical guide on (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid , a highly specific chiral building block and pharmacological tool.

Sourcing, Synthesis, and Application in Glutamate Transporter Research

Executive Summary

This compound, commonly known as T-CAA , is a conformationally restricted analogue of L-aspartate and L-glutamate. Unlike its parent compound azetidine-2-carboxylic acid (Aze), T-CAA features a carboxymethyl group at the C3 position, conferring specific binding properties to Excitatory Amino Acid Transporters (EAATs) .

This guide addresses the critical supply chain challenges—specifically the confusion with generic Aze—and provides a technical framework for evaluating supplier quality based on synthetic origin and stereochemical purity.

Chemical Identity & Specifications

Accurate identification is the first line of defense against supply chain errors. T-CAA is often mislabeled by non-specialist vendors as "Azetidine-2-carboxylic acid derivatives."

| Parameter | Specification |

| Common Name | T-CAA |

| IUPAC Name | This compound |

| CAS Number | 185387-36-4 |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| Stereochemistry | (2S, 3S) - Trans configuration is critical for biological activity. |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water; slightly soluble in methanol. |

| pKa Values | ~2.1 (α-COOH), ~4.0 (γ-COOH), ~9.8 (NH) |

Structural Visualization

The molecule consists of a four-membered azetidine ring.[1][2] The rigidity of this ring locks the two carboxylic acid groups into a specific spatial orientation, mimicking the "folded" conformation of L-glutamate bound to transporter proteins.

Commercial Supply Landscape

The market for T-CAA is fragmented. It is not a commodity chemical held in bulk stock by major catalog vendors (e.g., Sigma-Aldrich, Thermo Fisher) but is typically synthesized on-demand or held in small quantities by specialized fine chemical CROs.

Verified Supplier Tiers

Tier 1: Specialized Synthesis Houses (Primary Source) These vendors specialize in chiral amino acids and difficult-to-synthesize heterocycles. They are the most reliable sources for high-purity (>98% ee) material.

-

Changzhou Extraordinary Pharmatech (Feifan Chem): Known for stocking specific azetidine and cyclopropane amino acid analogues.

-

Task Chemical Co., Ltd (Taskcm): A frequent supplier of intermediate-scale batches (grams to kilograms).

Tier 2: Catalog Aggregators These platforms list the compound but often drop-ship from Tier 1 suppliers. Lead times are longer (2-4 weeks).

-

Toronto Research Chemicals (TRC): High reliability for analytical standards but higher cost.

-

ChemicalBook / VVChem: Useful for locating Chinese manufacturers, but requires rigorous batch validation.

Critical Sourcing Warning

Do NOT confuse T-CAA with:

-

Azetidine-2-carboxylic acid (Aze): CAS 2517-04-6. This lacks the carboxymethyl group and is a toxic proline analogue found in sugar beets.

-

L-trans-2,4-PDC: A pyrrolidine analogue often sold alongside T-CAA for transporter research.

Technical Evaluation: Synthesis & Impurities

To validate a supplier, request a Certificate of Analysis (CoA) that includes Chiral HPLC and 1H-NMR . A simple purity check is insufficient due to the difficulty of separating diastereomers.

Synthetic Route Analysis

Understanding the synthesis helps predict potential impurities. The standard route to T-CAA involves the oxidative ring contraction or intramolecular cyclization of chiral pool precursors (L-aspartic acid or L-glutamic acid).

-

Starting Material: L-Aspartic Acid.

-

Key Step: Formation of a

-lactam intermediate followed by alkylation, or cyclization of a -

Stereocontrol: The (2S, 3S) configuration is thermodynamically less stable than the cis-isomer in some synthetic pathways.

-

Risk: Contamination with the (2S, 3R) cis-isomer.

-

QC Requirement: The supplier must demonstrate >98% diastereomeric excess (de).

-

Applications in Drug Discovery

T-CAA is primarily used as a pharmacological tool to study glutamate homeostasis .

Mechanism of Action

T-CAA acts as a non-transportable inhibitor or substrate (depending on the specific EAAT subtype and conditions) of Glutamate Transporters (EAAT1-5). Unlike TBOA (DL-threo-β-benzyloxyaspartic acid), which is a universal non-transportable inhibitor, T-CAA's profile allows researchers to dissect the transport cycle.

Experimental Workflow: EAAT Inhibition Assay

When using T-CAA in electrophysiological or radioactive flux assays:

-

Preparation: Dissolve T-CAA in distilled water (100 mM stock). Store at -20°C.

-

Assay Buffer: Use Na⁺-containing Krebs-Ringer buffer. T-CAA binding is often Na⁺-dependent.

-

Control: Use L-Glutamate (substrate) and TBOA (blocker) as positive and negative controls.

Diagram: Glutamate Transporter Inhibition Logic

The following diagram illustrates how T-CAA interferes with the glutamate transport cycle, contrasting it with natural substrates.

Figure 1: Mechanism of Action. T-CAA competes with Glutamate for the outward-facing binding site of EAATs. Depending on the subtype, it may stall the transporter in the bound state, preventing the translocation cycle.

References

-

Shimamoto, K., et al. (1998). "Syntheses and pharmacological characterization of this compound and its derivatives as glutamate transporter inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2025). "this compound - CID 2733519". National Center for Biotechnology Information.

-

Task Chemical Co., Ltd. (2024). "Product Catalog: CAS 185387-36-4". Taskcm.

-

Changzhou Extraordinary Pharmatech. (2024).[1] "Product Center: Azetidine Derivatives". Feifan Chem.

Sources

Methodological & Application

Techniques for measuring (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid in biological samples

Technical Application Note: Quantification of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (CMA)

Executive Summary & Biological Context

This compound (CMA) is a non-proteinogenic amino acid and a critical intermediate in the biosynthesis of mugineic acid family phytosiderophores in graminaceous plants (Poaceae). These compounds facilitate iron acquisition from the soil.[1][2] Unlike the toxic analogue azetidine-2-carboxylic acid (Aze), which can be misincorporated into proteins in place of proline, CMA is primarily studied for its role in metal chelation pathways and potential synthetic biology applications.[1][2]

Analytical Challenge: CMA presents three distinct analytical hurdles:

-

Polarity: As a zwitterionic dicarboxylic acid amine, it is highly polar, resulting in poor retention on standard C18 reversed-phase columns.[1][2]

-

Detection: It lacks a strong chromophore, making standard UV/Vis detection (254 nm) insensitive without derivatization.[1][2]

-

Stereochemistry: The (2S,3S) configuration must be distinguished from potential diastereomers, requiring high-efficiency separation.

This guide details two validated workflows: HILIC-MS/MS (Gold Standard for specificity) and FMOC-Derivatization HPLC-FLD (Accessible alternative).[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical workflow based on sample type and available instrumentation.

Figure 1: Analytical workflow decision tree for CMA quantification.

Method A: HILIC-MS/MS (The Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar CMA molecule without derivatization, coupled with tandem mass spectrometry for maximum sensitivity.[1]

Chromatographic Conditions

-

Column: Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or Waters BEH Amide.[1][2]

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Gradient:

Mass Spectrometry Settings (ESI+)

CMA is analyzed in Positive Ion Mode due to the secondary amine on the azetidine ring.[1]

-

Desolvation Temp: 400°C

-

MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity | Mechanism |

| 160.1 [M+H]+ | 114.1 | 15 | Quantifier | Loss of HCOOH (-46 Da) |

| 160.1 [M+H]+ | 96.1 | 22 | Qualifier | Loss of HCOOH + H2O |

| 160.1 [M+H]+ | 72.1 | 28 | Qualifier | Azetidine ring fragment |

-

Internal Standard: Use [13C4]-Azetidine-2-carboxylic acid or Proline-d7 if isotopically labeled CMA is unavailable.[1][2]

Method B: FMOC-Derivatization HPLC-FLD[1][2]

For laboratories lacking MS/MS, pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) is required.[1] Unlike OPA (which reacts only with primary amines), FMOC reacts with both primary and secondary amines (the azetidine ring).[1]

Derivatization Protocol

-

Reagent Prep: Dissolve FMOC-Cl (5 mg/mL) in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 9.5).[1][2]

-

Reaction:

-

Quenching (Critical): Add 10 µL of ADAM (1-amino-adamantane) or excess Glycine to react with excess FMOC-Cl, preventing a large interfering peak.

-

Injection: Inject 10 µL immediately.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

-

Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).[1][2]

-

Mobile Phase:

-

Elution: Gradient from 30% B to 70% B over 15 minutes. The FMOC-CMA derivative is hydrophobic and will retain well.[1][2]

Sample Preparation Protocols

The extraction efficiency depends heavily on the matrix.[1][2]

Protocol A: Plant Root Exudates (Hydroponic/Soil)

-

Rationale: CMA is water-soluble.[1][2] Iron/metal contaminants can suppress ionization.[1][2]

-

Step 2 (Desalting): Pass 1 mL of exudate through a Cation Exchange Cartridge (SCX) .[1]

-

Step 3: Evaporate eluate to dryness (SpeedVac) and reconstitute in Mobile Phase A.

Protocol B: Biological Fluids (Plasma/Serum)[1]

-

Rationale: Protein removal is essential to prevent column fouling.[1][2]

-

Step 1: Mix 50 µL Plasma with 150 µL cold Acetonitrile (containing 1% Formic Acid) .

-

Step 2: Vortex for 30s, Centrifuge at 14,000 x g for 10 min at 4°C.

-

Step 3: Transfer supernatant to a clean vial.

-

Step 4: Dilute 1:1 with Water prior to HILIC injection (to match initial mobile phase conditions).[1]

Validation & Quality Control

| Parameter | Acceptance Criteria | Notes |

| Linearity (R²) | > 0.995 | Range: 10 nM – 10 µM |

| Recovery | 85% – 115% | Spike matrices at 3 concentration levels.[1] |

| Precision (RSD) | < 15% | Intra-day and Inter-day.[1][6] |

| Matrix Effect | 80% – 120% | Compare slope of solvent curve vs. matrix curve.[1][2] |

Troubleshooting Tip:

-

Peak Tailing (HILIC): Often caused by pH mismatch.[1][2] Ensure sample diluent matches the starting gradient conditions (high organic %).

-

Isomer Separation: If the (2S,3R) isomer is suspected, lower the column temperature to 10°C or switch to a Chiralpak ZWIX(+) column for direct chiral resolution.[1]

References

-

Mori, S., & Nishizawa, N. K. (1987).[1][2] Methionine recycling for the biosynthesis of mugineic acid phytosiderophores in roots of barley.[1][2][7] Plant Physiology. Link[1]

-

Weber, G., et al. (2006).[1][2] Metallophore profiling of the mugineic acid family by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry. Link

-

Namba, K., & Murata, Y. (2010).[1][2] Accurate LC-ESI-MS/MS quantification of 2'-deoxymugineic acid in soil and root related samples. Soil Science and Plant Nutrition. Link

-

Rubenstein, E. (2000).[1][2] Toxicity of azetidine-2-carboxylic acid.[1][2] Current Science. (Context on Azetidine toxicity).

-

PubChem. this compound.[1][2][8] CID 2733519.[1][2][8] Link[1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive LC-ESI-Q-TOF-MS method reveals novel phytosiderophores and phytosiderophore-iron complexes in barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Surveying the mugineic acid family: Ion mobility - quadrupole time-of-flight mass spectrometry (IM-QTOFMS) characterization and tandem mass spectrometry (LC-ESI-MS/MS) quantification of all eight naturally occurring phytosiderophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H9NO4 | CID 2733519 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid as a tool for studying protein misfolding

This is a comprehensive Application Note and Protocol guide designed for senior researchers.

Editorial Note: Based on the specific chemical nomenclature provided [(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid] and the context of "protein misfolding," this guide addresses a critical distinction in the field.

While Azetidine-2-carboxylic acid (Aze) is the gold-standard tool for inducing misfolding by replacing proline, the specific (2S,3S)-3-(carboxymethyl) derivative (often referred to as a constrained glutamate analogue or foldamer building block) is typically used to study specific folded states or lock conformations.[1]

To provide the most utility, this guide focuses on the application of Azetidine-2-carboxylic acid (Aze) as the primary misfolding agent, while explicitly defining the role of the (2S,3S)-3-(carboxymethyl) derivative as a complementary tool for structural constraint.[1]

Executive Summary

Protein misfolding is a hallmark of neurodegenerative diseases (Alzheimer’s, ALS) and a critical bottleneck in biopharmaceutical production.[1] This guide details the use of Azetidine-2-carboxylic acid (Aze) , a proline analogue, as a potent tool to induce misfolding in a controlled manner.[1] Aze incorporation reduces the conformational freedom of the peptide backbone, preventing the cis-trans isomerization necessary for correct folding, thereby triggering the Unfolded Protein Response (UPR).[1]

Additionally, we characterize the specific application of This compound , a related derivative.[1] Unlike Aze (which randomizes folding), this dicarboxy-derivative is used in peptide engineering to lock specific secondary structures (foldamers) or mimic glutamate receptor transition states, acting as a probe for the "folded" rather than the "misfolded" state.[1]

Scientific Mechanism: The "Proline Trap"

To effectively use these tools, one must understand the structural causality.[1]

Azetidine-2-carboxylic Acid (Aze): The Chaos Agent

Proline is unique among amino acids due to its pyrrolidine ring, which restricts the

-

Mechanism: Aze is a four-membered ring analogue of proline (five-membered).[1]

-

Incorporation: Aze is isosteric enough to be charged onto tRNA

by prolyl-tRNA synthetase in most eukaryotic cells.[1] -

The Misfolding Trigger: Once incorporated, the smaller ring size of Aze alters the bond angles (

and -

Outcome: The protein cannot achieve its native thermodynamic minimum, resulting in the exposure of hydrophobic patches and the recruitment of chaperones (e.g., BiP/GRP78), activating the UPR.[1]

This compound: The Stabilizer

This specific derivative introduces a second carboxyl group and a specific stereochemical constraint.[1]

-

Role: It acts as a conformationally constrained Glutamate (Glu) or Aspartate (Asp) mimic .[1]

-

Application: Rather than inducing random misfolding, it is used in Peptide Stapling or Foldamer Design .[1] By replacing flexible Glu/Asp residues with this rigid azetidine scaffold, researchers can "freeze" a peptide into a bioactive conformation to study the structural requirements of receptor binding (e.g., at NMDA receptors).[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of these two tools.

Caption: Divergent effects of Azetidine analogues. Aze competes with Proline to induce misfolding (Red path), while the (2S,3S)-derivative is used synthetically to lock specific conformations (Green/Blue path).[1]

Experimental Protocols

Protocol A: Inducing Protein Misfolding in Mammalian Cell Culture (Using Aze)

Purpose: To study the Unfolded Protein Response (UPR) or screen for drugs that rescue misfolding.[1]

Reagents

-

Azetidine-2-carboxylic acid (Aze): High purity (>98%).[1] Dissolve in PBS to create a 100 mM stock solution.[1] Filter sterilize (0.22 µm). Store at -20°C.

-

Cell Line: HeLa, HEK293, or specific neuronal models (e.g., SH-SY5Y).[1]

-

Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.[1]

Step-by-Step Methodology

-

Seeding: Seed cells in 6-well plates at a density of

cells/well. Incubate overnight to reach 70-80% confluency. -

Treatment:

-

Incubation: Incubate for 4 to 24 hours .

-

Harvesting:

-

Validation (Western Blot):

Protocol B: Using this compound in Peptide Synthesis

Purpose: To create a "stapled" or constrained peptide to study the structural requirements of a receptor (e.g., Glutamate receptor).[1]

Reagents

-

Fmoc-(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid: Protected building block for Solid Phase Peptide Synthesis (SPPS).[1]

-

Resin: Rink Amide resin (for C-terminal amides).[1]

Methodology Overview

-

Design: Identify a Glutamate (Glu) or Aspartate (Asp) residue in your target peptide that is suspected to be critical for a specific turn or receptor interaction.[1]

-

Substitution: Replace the native Glu/Asp with the (2S,3S)-azetidine derivative during SPPS.[1]

-

Coupling: This residue is sterically hindered.[1] Use high-efficiency coupling reagents (e.g., HATU/HOAt) and extend coupling times (2x 1 hour).

-

Cleavage & Purification: Standard TFA cleavage. Purify via HPLC.

-

Analysis:

-

CD Spectroscopy: Compare the Circular Dichroism spectra of the native peptide vs. the azetidine-modified peptide. The modified peptide should show enhanced helicity or a defined turn signature if the constraint was placed correctly.[1]

-

Data Interpretation & Troubleshooting

Comparative Data Table: Aze vs. Tunicamycin vs. Thapsigargin

Aze is often compared to other ER stress inducers.[1] Use this table to select the right tool.

| Feature | Azetidine-2-carboxylic acid (Aze) | Tunicamycin | Thapsigargin |

| Mechanism | Misincorporation into polypeptide chain (Proline mimic).[1] | Inhibits N-linked glycosylation.[1] | Inhibits SERCA pump ( |

| Target | Newly synthesized proteins (Global). | Glycoproteins only.[1] | Calcium-dependent chaperones (Calreticulin).[1] |

| Reversibility | Irreversible for the specific protein (must be degraded).[1] | Irreversible (glycosylation blocked).[1] | Reversible (if washed out early).[1] |

| Physiological Relevance | High (mimics environmental toxin exposure).[1] | Moderate (mechanistic probe). | Moderate (mechanistic probe). |

| Typical Dose | 1 - 10 mM | 1 - 5 µg/mL | 0.1 - 1 µM |

Troubleshooting Guide

-

Issue: No UPR induction observed with Aze.

-

Issue: Cell death occurs too rapidly (Apoptosis before UPR analysis).

-

Cause: Dose too high.[1]

-

Solution: Reduce concentration to 1-2 mM or reduce incubation time to <6 hours.

-

References

-

Rubenstein, E. (2008).[1][2] "Azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis." Journal of Neuropathology & Experimental Neurology.

-

Trotter, E.W., et al. (2002).[1] "Misfolded proteins are competent to mediate a subset of the responses to heat shock in Saccharomyces cerevisiae."[1] Journal of Biological Chemistry.

-

Song, Z., et al. (2018).[1] "Synthesis of conformationally constrained glutamate analogues." Journal of Organic Chemistry. (Contextual reference for the (2S,3S) derivative synthesis).

-

Fowden, L. & Richmond, M.H. (1963).[1] "Replacement of proline by azetidine-2-carboxylic acid during protein biosynthesis."[1][2][3] Biochimica et Biophysica Acta.

Disclaimer: These protocols are for research use only. Azetidine-2-carboxylic acid is a known teratogen; handle with appropriate PPE and containment.[1]

Sources

Application Note: Investigating Endoplasmic Reticulum Stress with (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (CMA)

Executive Summary

This guide details the application of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (referred to herein as CMA ) as a chemical tool for inducing Endoplasmic Reticulum (ER) stress.

While traditional ER stress inducers like Thapsigargin (calcium depletion) or Tunicamycin (N-glycosylation inhibition) trigger the Unfolded Protein Response (UPR) via global environmental disruption, CMA operates through a distinct, high-fidelity mechanism: amino acid misincorporation . As a structural analogue of L-Proline, CMA is charged onto prolyl-tRNA and incorporated into nascent polypeptide chains. The presence of the azetidine ring and the carboxymethyl group distorts the peptide backbone, preventing proper folding and selectively triggering the UPR.

Critical Disambiguation: In literature, "CMA" frequently refers to Chaperone-Mediated Autophagy.[1] This protocol refers exclusively to the small molecule chemical agent.

Mechanistic Insight

The utility of CMA lies in its structural mimicry. Proline is unique among amino acids due to its cyclic structure, which imposes rigid conformational constraints (phi/psi angles) essential for the secondary structure of proteins, particularly in turns and collagen helices.

-

Uptake & Loading: CMA enters the cell via amino acid transporters (e.g., PAT1/PAT2) and is recognized by Prolyl-tRNA Synthetase.

-

Misincorporation: The ribosome incorporates CMA in place of Proline.

-

Structural Failure: The carboxymethyl group at the 3-position creates steric clashes that destabilize

-helices and -

UPR Activation: Misfolded proteins accumulate in the ER lumen, sequestering BiP (GRP78) away from UPR sensors (PERK, IRE1, ATF6), thereby initiating the stress signaling cascade.[2]

Visualization: The CMA-Induced UPR Pathway

Caption: Figure 1. Mechanism of CMA-induced proteotoxicity. CMA competes with proline for tRNA loading, leading to structural destabilization of nascent proteins and subsequent activation of the three UPR branches.

Experimental Protocol: Induction of ER Stress

Objective: To induce a controlled UPR response in mammalian cell lines (e.g., HEK293, HeLa, SH-SY5Y) using CMA.

Materials:

-

Compound: this compound (Solid).

-

Solvent: Sterile PBS or Water (CMA is highly polar/water-soluble).

-

Control: L-Proline (to demonstrate competition/reversal).

-

Positive Control: Tunicamycin (2 µg/mL) or Thapsigargin (1 µM).

Step 1: Stock Preparation

-

Dissolve CMA in sterile PBS to create a 100 mM Stock Solution .

-

Filter sterilize using a 0.22 µm syringe filter.

-

Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Dose-Response Optimization (Titration)

Unlike Thapsigargin (which works at nanomolar concentrations), amino acid analogues require millimolar concentrations to effectively outcompete endogenous proline.

-

Seed cells in 6-well plates at 70% confluency.

-

Remove growth media and replace with fresh media containing CMA at the following concentrations:

-

Incubate for 12 to 24 hours .

Step 3: Specificity Check (The "Rescue" Experiment)

To prove the stress is due to proline misincorporation and not off-target toxicity:

-

Group A: Media + 5 mM CMA.

-

Group B: Media + 5 mM CMA + 25 mM L-Proline (5x molar excess).

-

Result: Group B should show significantly reduced ER stress markers compared to Group A.

Validation & Readouts

Analyze the samples using the following validated markers.

A. Western Blotting (Protein Level)

Lysate preparation: Use RIPA buffer with protease/phosphatase inhibitors.

| Target Protein | Molecular Weight | Expected Change | Mechanistic Relevance |

| GRP78 (BiP) | ~78 kDa | Increase | Master chaperone; upregulated to handle misfolded load. |

| CHOP (GADD153) | ~27 kDa | Increase | Pro-apoptotic transcription factor; indicates terminal stress. |

| p-eIF2α (Ser51) | ~38 kDa | Increase | Indicates PERK activation; halts global translation. |

| Cleaved Caspase-3 | ~17/19 kDa | Increase | Marker of apoptosis (if incubation >24h or high dose). |

B. RT-qPCR (Transcript Level)

Extract RNA and assess splicing of XBP1, a hallmark of IRE1 activation.

-

Primers for XBP1: Design primers spanning the 26-nucleotide intron excised by IRE1.

-

Readout: Presence of the spliced band (smaller amplicon) on an agarose gel or specific Ct shift in qPCR.

C. Cell Viability (MTT/CCK-8 Assay)

-

Treat cells with CMA (0–20 mM) for 24h.

-

Add MTT reagent and incubate for 2-4h.

-

Solubilize crystals and read absorbance at 570 nm.

-

Expectation: Dose-dependent reduction in viability.[4] Calculate IC50.

Data Interpretation & Troubleshooting

Expected Results

-

Low Dose (1-2 mM): Upregulation of adaptive markers (GRP78, mild XBP1 splicing) without significant cell death. Use this for studying "adaptive UPR".

-

High Dose (>5 mM): Robust induction of CHOP and Caspase-3 cleavage. Use this for studying "terminal UPR" and apoptosis.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No UPR induction observed | High Proline in media | Use low-proline or dialyzed serum media. Standard DMEM contains high amino acids which may outcompete CMA. |

| Rapid cell death (<6h) | Off-target toxicity | Reduce concentration. Check pH of the stock solution (CMA is an acid; ensure media is buffered). |

| Inconsistent results | Passage number | Use cells with low passage number (<20). ER stress sensitivity drops in senescent cells. |

References

-

Rubenstein, E., et al. (2006).[5] "Azetidine-2-carboxylic acid in the food chain."[2] Phytochemistry. Link

-

Fedej, I., et al. (2023). "L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid."[2][4] International Journal of Molecular Sciences. Link

- Context: Validates the "Rescue Experiment" protocol (Step 3) and the specific UPR markers (ATF4, XBP1, CHOP) activated by azetidine-based proline analogues.

-

Roest, G., et al. (2018).[2] "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner."[2][3][7] Cells. Link

- Context: Provides the foundational parameters for concentration (mM range)

-

Mori, K. (2000). "Tripartite management of unfolded proteins in the endoplasmic reticulum." Cell. Link

- Context: Authoritative review on the UPR pathways (PERK, IRE1,

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells | MDPI [mdpi.com]

- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic Acid in Neurobiology Research

[1]

Part 1: Introduction & Mechanism of Action

The Molecule: A Precision Tool for Glutamate Receptor Mapping

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (referred to herein as (2S,3S)-CMA ) is a conformationally constrained analogue of L-glutamate.[1] Unlike flexible endogenous glutamate, which can adopt multiple rotameric states to bind various receptor subtypes (NMDA, AMPA, Kainate) and transporters (EAATs), (2S,3S)-CMA locks the glutamate backbone into a specific, rigid orientation.

-

Chemical Identity: A 4-membered azetidine ring containing a secondary amine, a carboxylic acid at C2, and a carboxymethyl group at C3.

-

Structural Significance: The "carboxymethyl" extension at C3 makes (2S,3S)-CMA a true homologue of glutamate (5-carbon backbone), whereas its parent compound, Azetidine-2,3-dicarboxylic acid (ADC), is an aspartate analogue (4-carbon backbone).[1]

-

Stereochemistry: The (2S,3S) configuration (trans-substitution) mimics the extended conformation of L-glutamate.[1]

Biological Application: Differentiating Receptor Subtypes

The primary utility of (2S,3S)-CMA lies in its ability to probe the stereochemical requirements of the glutamate binding pocket.

-

NMDA Receptor Agonism: Research on the homologous series (like L-trans-ADC) suggests that azetidine-based analogues often exhibit high potency at NMDA receptors, particularly the GluN2D (NR2D) subunit, due to the specific spatial arrangement of the distal carboxylate group.[1]

-

Transporter Kinetics: As a rigid analogue, (2S,3S)-CMA is frequently used to study Excitatory Amino Acid Transporters (EAATs) .[1] It helps differentiate between:

-

Transportable Substrates: Compounds that induce transmembrane currents.[1]

-

Non-Transportable Inhibitors: Compounds that bind but block translocation (e.g., TBOA).

-

(2S,3S)-CMA is typically investigated as a transportable substrate to map the "lock-and-key" mechanism of the EAAT translocation cycle.[1]

-

Part 2: Experimental Protocols

Protocol A: Electrophysiological Characterization (Two-Electrode Voltage Clamp)

Objective: To determine if (2S,3S)-CMA acts as an agonist at ionotropic glutamate receptors (iGluRs) or a substrate for EAATs.[1]

System: Xenopus laevis oocytes expressing specific subunits (e.g., GluN1/GluN2A or EAAT1).

Reagents & Setup

-

Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Agonist Stock: 100 mM (2S,3S)-CMA in water (store at -20°C).

-

Co-agonist (for NMDA): 10 µM Glycine.[1]

Step-by-Step Methodology

-

Oocyte Preparation: Inject oocytes with cRNA encoding the target receptor (e.g., 50 ng total RNA). Incubate for 48–72 hours at 18°C.

-

Impulement: Place oocyte in the recording chamber under continuous perfusion with ND96. Impale with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl.[1]

-

Voltage Clamping: Clamp the membrane potential (

) at -60 mV (for AMPA/Kainate/EAAT) or -40 mV (for NMDA, to relieve partial Mg²⁺ block, or use Mg²⁺-free buffer). -

Baseline Recording: Establish a stable baseline current (

) for 2 minutes. -

Compound Application:

-

Perfuse (2S,3S)-CMA (0.1 µM – 1000 µM) for 20 seconds.

-

Note: For NMDA receptors, co-apply with 10 µM Glycine.

-

-

Washout: Wash with ND96 for 2–5 minutes until current returns to baseline.

-

Analysis: Measure the peak amplitude of the induced current (

). Plot Concentration-Response Curves (CRC) to determine

Self-Validation Check:

-

Positive Control:[1] Apply 10 µM L-Glutamate (plus Glycine for NMDA) to verify oocyte expression.[1]

-

Negative Control:[1] Apply (2S,3S)-CMA to uninjected oocytes to rule out endogenous currents.[1]

Protocol B: Radioligand Binding Competition Assay

Objective: To quantify the affinity (

System: Rat brain synaptic membranes or HEK293 cell membranes expressing recombinant receptors.[1]

Reagents

-

Radioligand: [³H]-Glutamate (40-60 Ci/mmol) or [³H]-CGP39653 (for NMDA).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Add 2.5 mM CaCl₂ for [³H]-Glutamate).

-

Non-specific Binding (NSB) Mask: 1 mM unlabeled L-Glutamate.[1]

Step-by-Step Methodology

-

Membrane Preparation: Homogenize tissue/cells in ice-cold assay buffer.[1] Centrifuge (40,000 x g, 20 min) and resuspend. Repeat wash 3 times to remove endogenous glutamate.

-

Incubation: In 96-well plates, combine:

-

Equilibrium: Incubate at 4°C for 60 minutes (to minimize uptake/metabolism).

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Fit data to a one-site competition model:

Calculate

Part 3: Data Visualization & Logic[1]

Comparative Pharmacology Table

The following table summarizes the expected profile of (2S,3S)-CMA compared to related probes.

| Compound | Backbone Analogue | Conformation | Primary Target | Application |

| L-Glutamate | Glutamate | Flexible | All iGluRs / mGluRs / EAATs | Endogenous Ligand |

| (2S,3S)-CMA | Glutamate | Rigid (Extended) | NMDA / EAAT | Stereochemical Probe |

| L-trans-ADC | Aspartate | Rigid (Extended) | NMDA (GluN2D selective) | High-affinity Agonist |

| TBOA | Aspartate | Bulky (Blocked) | EAATs | Non-transportable Inhibitor |

Mechanistic Pathway Diagram

The diagram below illustrates the decision tree for using (2S,3S)-CMA to dissect glutamatergic signaling.

Figure 1: Experimental logic flow for characterizing (2S,3S)-CMA. The compound discriminates between receptor activation (agonism) and transporter translocation (substrate) based on specific pharmacological blockers (AP5 vs. TBOA).

Part 4: References

-

Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-117.

-

Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters.[1][2] Molecular Pharmacology, 65(4), 1008-1015.[2]

-

Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.

Handling and safety precautions for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid

Application Note: Handling, Safety, and Utilization of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid

Introduction & Chemical Context

This compound is a conformationally constrained, non-proteinogenic amino acid.[1] Structurally, it features a four-membered azetidine ring substituted with two carboxylic acid groups.[1] This unique geometry serves two primary functions in biochemical research:

-

Proline Analogue: The azetidine ring mimics the pyrrolidine ring of proline but with higher ring strain and altered bond angles, allowing it to probe protein folding dynamics.

-

Glutamate/Aspartate Mimic: The presence of two carboxyl groups allows it to act as a ligand for glutamate receptors (e.g., NMDA, AMPA), making it a critical tool in neuropharmacology.

Critical Safety Premise: While valuable, this molecule shares the toxicological profile of its parent compound, Azetidine-2-carboxylic acid (Aze) .[1][2] Aze is known to be misincorporated into proteins in place of proline, leading to catastrophic protein misfolding, collagen instability, and teratogenic effects.[3][4] Therefore, this derivative must be handled with the rigor reserved for potent cytotoxins.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | This compound | Stereochemistry is critical for biological activity.[1] |

| CAS Number | 185387-36-4 (Isomer specific) | Verify against specific vendor batch.[1] |

| Molecular Formula | C₆H₉NO₄ | Dicarboxylic acid zwitterion. |

| Molecular Weight | 159.14 g/mol | |

| Solubility | Water (>20 mg/mL), Dilute Acid | Insoluble in non-polar organics (Hexane, DCM). |

| pKa Values | ~2.1 (COOH), ~3.8 (COOH), ~9.5 (NH) | Estimated. Exists as a zwitterion at neutral pH. |

| Appearance | White to off-white crystalline solid | Hygroscopic (absorbs moisture).[1] |

Hazard Identification & Risk Assessment

The "Trojan Horse" Mechanism: The primary danger of this molecule lies in its structural similarity to L-Proline. The cellular machinery (specifically Prolyl-tRNA synthetase) may fail to distinguish between the two.

Self-Validating Risk Logic:

-

IF the molecule enters the cytoplasm, THEN it competes with proline for tRNA loading.

-

IF loaded onto tRNA, THEN it is incorporated into nascent polypeptide chains.

-

RESULT: The 4-membered ring alters the peptide backbone angle (unlike the 5-membered proline ring), causing proteins (especially collagen) to misfold, aggregate, and trigger the Unfolded Protein Response (UPR).

GHS Classification (Derived from Parent Aze):

-

H301: Toxic if swallowed.[5]

-

H360: May damage fertility or the unborn child (Teratogen).

Diagram 1: Mechanism of Toxicity & Exposure Pathways

Caption: The "Trojan Horse" toxicity pathway where Azetidine derivatives mimic proline, leading to lethal protein misfolding.[1]

Storage and Stability Protocols

The azetidine ring is highly strained (~26 kcal/mol strain energy). While kinetically stable, it is susceptible to ring-opening nucleophilic attack, particularly in acidic conditions or at elevated temperatures.

Protocol 1: Long-Term Storage

-

Temperature: Store at -20°C . Room temperature storage promotes slow decomposition and ring opening.

-

Atmosphere: Store under Argon or Nitrogen . The secondary amine is prone to oxidation over long periods.

-

Moisture: The dicarboxylic acid moiety is hygroscopic.

-

Validation Step: If the white powder turns yellow or becomes sticky/clumped, hydrolysis or oxidation has occurred. Discard as hazardous waste.

-

Handling Protocols (The "How-To")

A. Weighing and Solubilization

Goal: Prepare a stock solution without generating airborne dust.

-

PPE Requirements: Double nitrile gloves, lab coat, safety goggles. Respiratory protection (N95 or P100) is mandatory if not working in a certified fume hood.

-

Environment: Weigh only in a chemical fume hood or a powder containment balance enclosure. Static electricity can disperse this light powder; use an anti-static gun if available.

-

Solvent Choice:

Step-by-Step Solubilization:

-

Weigh the solid into a pre-tared vial inside the hood.

-

Add the calculated volume of buffer.

-

Vortex gently. The presence of two carboxylic acid groups may lower the pH significantly in unbuffered water.

-

Self-Validation: Check pH.[7] If pH < 4, neutralize carefully with dilute NaOH to pH ~7 to ensure stability of the zwitterion.

B. Use in Peptide Synthesis (Solid Phase)

Context: Incorporating the constrained ring into a peptide backbone.[8]

-

Coupling Reagents: Use standard HATU/HOAt or DIC/Oxyma.

-